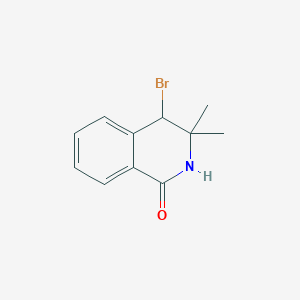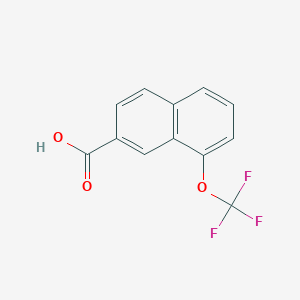
1-Allyl-4-phenylquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-phenylquinazolin-2(1H)-one typically involves the reaction of an appropriate anthranilic acid derivative with an allylating agent and a phenylating agent under controlled conditions. Common reagents include allyl bromide and phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4-phenylquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylquinazolin-2(1H)-one: Lacks the allyl group but shares the quinazolinone core structure.
1-Allylquinazolin-2(1H)-one: Lacks the phenyl group but has the allyl group attached to the quinazolinone core.
Uniqueness
1-Allyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both allyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
4-phenyl-1-prop-2-enylquinazolin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h2-11H,1,12H2 |
Clave InChI |
PXSALEGYAWCJOA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-](/img/structure/B11857853.png)

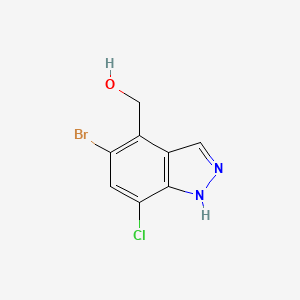
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)
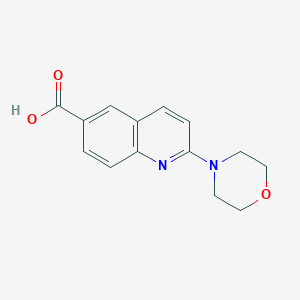
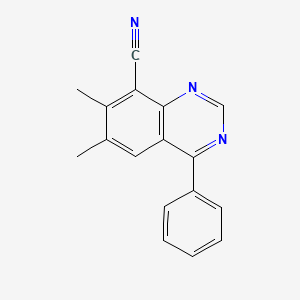
![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)

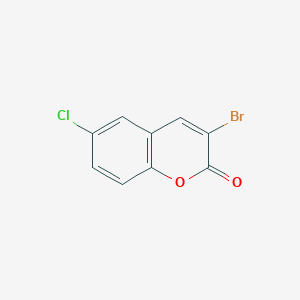
![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)
